1-(3,4-Diethoxyphenethyl)-2-mercapto-1H-imidazol-5(4H)-one
Overview
Description
1-(3,4-Diethoxyphenethyl)-2-mercapto-1H-imidazol-5(4H)-one is a complex organic compound characterized by the presence of an imidazole ring, a mercapto group, and a diethoxyphenethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Diethoxyphenethyl)-2-mercapto-1H-imidazol-5(4H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the 3,4-diethoxyphenethylamine, which is then reacted with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is subsequently cyclized with ethyl chloroformate to yield the imidazole ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Diethoxyphenethyl)-2-mercapto-1H-imidazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The diethoxyphenethyl moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated derivatives of the diethoxyphenethyl group.
Scientific Research Applications
1-(3,4-Diethoxyphenethyl)-2-mercapto-1H-imidazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Diethoxyphenethyl)-2-mercapto-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The imidazole ring can interact with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Diethoxyphenethylamine: Shares the diethoxyphenethyl moiety but lacks the imidazole ring and mercapto group.
2-Mercaptoimidazole: Contains the imidazole and mercapto groups but lacks the diethoxyphenethyl moiety.
Uniqueness
1-(3,4-Diethoxyphenethyl)-2-mercapto-1H-imidazol-5(4H)-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.
Properties
IUPAC Name |
3-[2-(3,4-diethoxyphenyl)ethyl]-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-3-19-12-6-5-11(9-13(12)20-4-2)7-8-17-14(18)10-16-15(17)21/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,16,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEXKHSTKFKOER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCN2C(=O)CNC2=S)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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